The table below summarizes key technical data for 8-Bromooctanoic acid.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 17696-11-6 [1] [2] |
| Molecular Formula | C₈H₁₅BrO₂ [1] [3] |
| Molecular Weight | 223.11 g/mol [1] [3] |
| Melting Point | 35-39 °C [1]; 35-37 °C (lit.) [4] [2] |
| Boiling Point | 150 °C/2 mmHg [1]; 147-150 °C/2 mmHg (lit.) [2] |
| Appearance | White to orange to green powder or lump [1]; off-white powder [4] |
| Purity | >97.0% (T) [1] |
| Storage | Refrigerated (0-10°C) [1]; Sealed in dry, room temperature [2] |
This compound is commonly used to synthesize key intermediates. One notable application is the synthesis of oxonan-2-one, a 9-membered lactone, which can be challenging to prepare by other methods.
This protocol offers an efficient alternative to traditional Baeyer-Villiger oxidation, which can require long reaction times and present purification difficulties.
This compound is corrosive and requires careful handling.
The carboxylic acid and terminal bromine groups enable diverse chemical transformations, making this compound a flexible building block. The diagram below outlines its core reactivity and common pathways for functionalization.
This compound is a valuable intermediate in organic synthesis. Its well-characterized physical properties, clear safety profile, and utility in efficient synthetic protocols like lactone formation make it a reliable choice for research and development, particularly in constructing complex molecules for pharmaceutical applications.
The table below summarizes the key physical properties of 8-Bromooctanoic acid (CAS 17696-11-6) based on the search results [1] [2] [3].
| Property | Value / Description |
|---|---|
| Molecular Formula | C₈H₁₅BrO₂ [1] [3] [4] |
| Molecular Weight | 223.11 g/mol [1] [3] [4] |
| Melting Point | 35-37 °C (lit.) [1] [2] [3] |
| Boiling Point | 147-150 °C at 2 mmHg (lit.) [1] [2] [3] |
| Form | White to cream crystalline powder or off-white powder [1] [3] |
| Solubility in Water | Slightly soluble [1] [3] [4] |
| Solubility in Ethanol | Information not explicitly found |
| Solubility in Ethyl Acetate | Information not explicitly found |
| Other Solubility Data | Slightly soluble in chloroform and methanol [1] [3] [4] |
While quantitative solubility data is unavailable, the search results provide context on how this compound is handled in the laboratory, which can serve as a qualitative guide.
Based on the synthesis and handling information, the following diagram outlines a general experimental workflow for the purification of this compound, which leverages its solubility properties:
Workflow for the isolation of this compound after synthesis.
This compound is a corrosive substance [1] [2] [4]. When working with this compound in the lab, especially during processes involving heating or dissolution, you must adhere to the following safety precautions [1] [2] [3]:
The GHS classification for 8-Bromooctanoic acid is consistent across multiple chemical suppliers and databases [1] [2] [3].
| GHS Element | Classification |
|---|---|
| Pictogram | GHS05 "Corrosion" [1] [2] [4] |
| Signal Word | Danger [1] [2] [4] |
| Hazard Statements (H-Codes) | H314: Causes severe skin burns and eye damage [2] [5] [4]. H290: May be corrosive to metals [2]. | | Hazard Class | • Skin Corrosion/Irritation, Category 1B [1] • Corrosive to Metals, Category 1 [2] |
For safe handling, the following precautionary (P-Codes) and first aid measures are recommended.
| Category | Statements |
|---|
| Precautionary Statements (Prevention) | P260: Do not breathe dusts or mists [2] [5]. P264: Wash skin thoroughly after handling [2]. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection [2] [5]. | | Precautionary Statements (Response) | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting [2]. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower [2]. P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor [2]. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor [2] [5]. | | Precautionary Statements (Storage/Disposal) | P405: Store locked up [2]. P501: Dispose of contents/container to an approved waste disposal plant [2]. |
For researchers handling this material, the following storage, personal protective equipment (PPE), and first aid protocols are critical.
| Aspect | Recommendation |
|---|
| Storage Conditions | • Store in a corrosive-resistant container with a resistant inner liner [2]. • Keep sealed in a dry environment [3] [4]. Some suppliers recommend refrigerated storage (0-10°C) [2]. | | Personal Protective Equipment (PPE) | • Eye and Face Protection: Use eyeshields and faceshields [1] [4]. • Hand Protection: Wear protective gloves [1] [2]. • Respiratory Protection: Use a type P3 (EN 143) respirator cartridges [1] [4]. | | Transport Information | • UN Number: UN 3261 [2] [5] • Hazard Class: 8 (Corrosive) [2] [4] • Packing Group: III (Note: One source lists Packing Group II, but III is more common) [2] [5] [4] |
The diagram below illustrates the logical relationship between the identified hazards of this compound and the corresponding GHS communication elements, which form the foundation of its safety label.
GHS hazard communication logic flow
When using this compound in experimental protocols, its properties as a solid at room temperature (melting point 35-37°C) and slight solubility in water require careful risk assessment [3] [4]. All weigh-out and handling procedures should be conducted in a certified fume hood to prevent inhalation of dusts or mists, as indicated by precautionary statement P260 [2].
8-Bromooctanoic acid (CAS 17696-11-6) is an 8-carbon chain fatty acid with a terminal bromine atom and a carboxylic acid group, making it a versatile building block in organic synthesis [1].
Key Physical and Chemical Properties
| Property | Specification / Value | Reference |
|---|---|---|
| CAS Number | 17696-11-6 | [2] |
| Molecular Formula | C₈H₁₅BrO₂ | [2] |
| Molecular Weight | 223.11 g/mol | [2] |
| Purity | >97.0%(T) / 97% | [2] [3] |
| Physical State (at 20°C) | Solid; White to Orange to Green powder to lump | [2] |
| Melting Point | 35.0 to 39.0 °C / 35-37 °C (lit.) | [2] [3] |
| Boiling Point | 150 °C/2 mmHg / 147-150 °C/2 mmHg (lit.) | [2] [3] |
| pKa | 4.77 ± 0.10 (Predicted) | [4] |
| Storage Temperature | Refrigerated (0-10°C) | [2] |
Proper handling and storage are critical due to the compound's corrosive nature.
Hazard and Safety Summary | Category | Description | | :--- | :--- | | GHS Pictogram | | | Signal Word | Danger | [2] [3] | | Hazard Statements (H-Codes) | H314: Causes severe skin burns and eye damage [2]. | | Precautionary Statements (P-Codes) | P260, P264, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405, P501 [2]. | | Transport Information | UN Number: UN3261 | Packing Group: III [2]. |
This compound is a valuable cross-linking reagent in chemical synthesis, with two functional groups that allow for sequential reactions [3] [1].
Synthesis pathways for this compound applications
The diagram below outlines a standard workflow for handling this compound in a laboratory setting.
Experimental workflow for safe handling of this compound
For your convenience, here is a comparison of available suppliers and pricing. Note that prices are subject to change.
| Supplier | Product Number | Purity | Pack Size | Price (USD) | Citation |
|---|---|---|---|---|---|
| TCI Chemicals | B1675 | >97.0%(T) | 5 g | $77.00 | [2] |
| TCI Chemicals | B1675 | >97.0%(T) | 25 g | $270.00 | [2] |
| Sigma-Aldrich | 257583 | 97% | 1 g | $44.70 | [4] |
| Sigma-Aldrich | 257583 | 97% | 10 g | $196.00 | [4] |
| Santa Cruz Biotechnology | sc-207197 | N/A | 10 g | $290.00 | [5] |
The table below summarizes the key characteristics of the reactant and the product for easy comparison.
| Property | Ethyl 8-bromooctanoate (Starting Material) | 8-Bromooctanoic acid (Product) |
|---|---|---|
| CAS Number | 29823-21-0 [1] [2] [3] | 17696-11-6 [4] [5] [6] |
| Molecular Formula | C10H19BrO2 [1] [2] [3] | C8H15BrO2 [4] [5] [6] |
| Molecular Weight | 251.16 g/mol [1] [2] [3] | 223.11 g/mol [4] [5] [6] |
| Physical Form | Colorless to light yellow liquid [2] [7] | White to off-white crystalline powder [6] [8] |
| Boiling Point | 123°C/3 mm Hg [1] or 267.1°C at 760 mmHg [3] | 147-150°C/2 mmHg [4] [6] |
| Melting Point | Not Applicable (liquid) [3] | 35-37 °C [4] [5] [6] |
| Density | 1.2±0.1 g/cm³ [7] [3] | 1.3±0.1 g/cm³ [5] |
| Flash Point | 139.5±13.0 °C [7] [3] | 136.8±23.2 °C [5] |
Working with these chemicals requires strict adherence to safety protocols:
The following diagram illustrates the core hydrolysis reaction for this synthesis:
The synthesis is achieved via a base-catalyzed ester hydrolysis, followed by acidification [6].
This protocol is adapted from a published synthetic route [6].
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in anhydrous ethanol (10 mL). Place the flask in an ice-water bath to cool the mixture to 0°C with stirring [6].
Hydrolysis: Slowly add 1 M sodium hydroxide (NaOH) solution (3.98 mL, 3.98 mmol) dropwise to the stirred solution at 0°C. Continue stirring the reaction mixture at this temperature for 5 hours [6]. Monitor the reaction by TLC to confirm the consumption of the starting ester.
Work-up:
Purification and Isolation:
The table below summarizes the key identifiers and physical properties for the reactant and product, which are crucial for reaction setup, monitoring, and purification.
| Property | 8-Bromooctanoic Acid | 8-Hydroxyoctanoic Acid |
|---|---|---|
| CAS Number | 17696-11-6 [1] [2] [3] | 764-89-6 [4] |
| Molecular Formula | C₈H₁₅BrO₂ [1] [2] [3] | C₈H₁₆O₃ [4] |
| Molecular Weight | 223.11 g/mol [2] [3] [5] | 160.21 g/mol [4] |
| Melting Point | 35-37 °C (lit.) [1] [3] | Information Missing |
| Boiling Point | 147-150 °C/2 mmHg (lit.) [1] [3] | Information Missing |
| Appearance | White to cream crystalline powder [3] | Information Missing |
This compound is a corrosive substance and requires strict safety measures to handle.
The following procedure for synthesizing 8-Hydroxyoctanoic acid is adapted from a referenced synthesis method [3]. The workflow involves a hydrolysis reaction under basic conditions, followed by acidification to obtain the final product.
This compound is a versatile building block in organic synthesis. The diagram below illustrates its role in forming other valuable compounds.
Lipoic acid (LA) is an essential organosulfur cofactor covalently bound to several key mitochondrial enzyme complexes involved in central metabolism [1] [2]. Unlike most cofactors, it is assembled directly on its cognate enzymes rather than being attached after synthesis [3].
The biosynthesis involves two primary pathways, summarized in the table below.
| Pathway | Key Enzymes | Mechanism & Function |
|---|
| De Novo Biosynthesis [4] [2] | LipB/LIPT2 (Octanoyltransferase): Transfers octanoate from ACP to target proteins. LipA/LIAS (Lipoic Acid Synthase): Inserts sulfur atoms at C6 and C8 positions. | Initiated by transferring octanoic acid from mitochondrial fatty acid synthesis type II. Octanoate is attached to a specific lysine residue on the lipoyl domain of E2 subunits or the H-protein. Sulfur insertion via radical SAM mechanism, requiring S-adenosylmethionine and an iron-sulfur cluster [4] [1]. | | Salvage Pathway [4] [1] | LplA (Lipoate Protein Ligase) | Uses exogenous free lipoic acid. Activates LA to lipoyl-AMP, then ligates it to the target protein [4]. This pathway is present in some bacteria like E. coli but is absent or non-functional in yeast and mammals [4]. |
The following diagram illustrates the core de novo biosynthetic pathway in plants and mammals.
While octanoic acid is the known biological precursor, this compound is a chemically modified analog. Its properties are summarized in the table below.
| Property | Detail |
|---|---|
| CAS Number | 17696-11-6 [5] [6] |
| Molecular Formula | C₈H₁₅BrO₂ [5] [6] |
| Molecular Weight | 223.11 g/mol [5] [6] |
| IUPAC Name | This compound [6] |
| Appearance | Off-white powder [6] |
| Melting Point | 36-41°C [6] |
| Boiling Point | 147-150°C at 2 mmHg [6] |
| Density | 1.324 g/cm³ [6] |
| Safety | Corrosive [6]. Classified as a Dangerous Good for transport [5]. |
In a research context, this compound could be hypothesized for use as:
This protocol outlines a hypothetical experiment using this compound to investigate lipoic acid biosynthesis inhibition in a cell culture model.
Objective: To assess the effect of this compound on lipoic acid synthesis and mitochondrial function in cultured mammalian cells.
Materials:
Method:
Cell Treatment:
Sample Collection and Analysis:
The experimental workflow is outlined below.
The primary application of 8-Bromooctanoic acid (CAS 17696-11-6) in TFO research is as a synthetic intermediate for creating targeted delivery conjugates. The workflow involves synthesizing a functionalized polymer backbone that can be coupled to both a targeting moiety (M6P) and the therapeutic TFO [1] [2]. The role of this compound-derived linker chemistry is crucial for enabling the intracellular release of the active TFO.
The diagram below illustrates the structure of the final M6P–HPMA–TFO conjugate and its therapeutic mechanism for treating liver fibrosis.
The table below summarizes key chemical and physical properties of this compound for experimental planning [3] [4] [5].
| Property | Value / Specification |
|---|---|
| CAS Number | 17696-11-6 |
| Molecular Formula | C8H15BrO2 |
| Molecular Weight | 223.11 g/mol |
| Purity | 97% [3] |
| Melting Point | 35-37 °C (lit.) [3] |
| Boiling Point | 147-150 °C at 2 mmHg (lit.) [3] |
| Density | 1.3±0.1 g/cm³ [4] |
| Flash Point | >110 °C [5] |
| Hazard Codes | Corrosive (C) [5] |
| Signal Word | Danger [3] |
This protocol outlines the key steps for synthesizing a targeted TFO delivery system, based on peer-reviewed methodologies [1] [2].
The synthesized conjugate is designed for highly specific delivery to hepatic stellate cells (HSCs), the primary collagen-producing cells in liver fibrosis [1] [2]. The workflow from synthesis to therapeutic action is as follows:
The M6P-HPMA-TFO delivery system offers several significant advantages over non-targeted approaches [1] [2]:
This compound (CAS 17696-11-6) is an organobromine compound that has gained significant importance in the development of advanced materials for electrochemical energy conversion systems, particularly anion exchange membrane fuel cells (AEMFCs). This medium-chain fatty acid with terminal bromine substitution serves as a versatile building block in the synthesis of complex organic molecules and functional materials. In AEMFC applications, this compound contributes to both membrane and catalyst development, enabling enhanced ion conductivity and catalyst stability through its role as a precursor for functional groups and coordination sites. The compound's molecular structure balances hydrophobic carbon chain properties with reactive terminal functionalities, making it particularly valuable for creating tailored interfaces in electrochemical devices.
The growing emphasis on non-precious metal catalysts in fuel cell technology has further elevated the importance of brominated compounds like this compound in material synthesis. As research advances toward commercializable AEMFC technologies, precise protocols for utilizing such chemical building blocks become increasingly critical for achieving reproducible and optimized performance. This document provides comprehensive application notes and standardized protocols for researchers integrating this compound into AEMFC development workflows.
This compound is an eight-carbon aliphatic chain with a carboxylic acid group at one terminus and a bromine atom at the other, creating a bifunctional molecule amenable to various chemical modifications. This section details its fundamental chemical characteristics essential for research applications.
Comprehensive physical property data for this compound is summarized in Table 1, providing researchers with essential parameters for experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value/Specification | Conditions | Source |
|---|---|---|---|
| Purity Grade | 97% | Reagent grade | [1] |
| Melting Point | 35-37 °C | Literature | [1] [2] |
| Boiling Point | 147-150 °C | 2 mmHg pressure | [1] |
| Boiling Point | 316.0 ± 0.0 °C | 760 mmHg pressure | [2] |
| Density | 1.3 ± 0.1 g/cm³ | At room temperature | [2] |
| Flash Point | 136.8 ± 23.2 °C | - | [2] |
| Refractive Index | 1.487 | - | [2] |
| Vapor Pressure | 0.0 ± 1.4 mmHg | 25 °C | [2] |
| LogP | 2.76 | - | [2] |
This compound requires careful handling due to its corrosive nature. The following safety information is critical for laboratory operations:
In membrane development, this compound serves as a valuable cross-linking reagent that enhances the structural integrity and performance characteristics of anion exchange membranes:
The development of non-precious metal catalysts for the oxygen reduction reaction (ORR) represents a critical pathway for reducing fuel cell costs. This compound contributes to this field through:
Ion-exchange capacity (IEC) is a fundamental property of anion exchange membranes (AEMs) that measures the concentration of ion-conducting functional groups, expressed as milliequivalents per gram of membrane (meq/g). This protocol describes a potentiometric titration method for IEC determination that offers superior accuracy compared to conventional colorimetric methods, which can introduce errors as high as 65% versus theoretical values [4]. The method utilizes the fast reaction between silver ions and bromide ions coupled with potentiometric endpoint detection for precise measurements.
Ion-Exchange to Bromide Form:
Rinsing and Dry Weight Measurement:
Sample Pretreatment:
Potentiometric Titration:
Calculate the IEC using the following formula:
IEC (meq/g) = (V × N) / W
Where:
This protocol describes the incorporation of This compound in the preparation of zeolitic imidazolate framework-8 (ZIF-8) and carbon nanotube (CNT) composite catalysts for the oxygen reduction reaction (ORR) in AEMFCs. These composites have demonstrated exceptional catalytic activity comparable to benchmark Pt/C catalysts, with Fe1Co2-ZNT-900 delivering a maximum power density of 0.171 W cm⁻² in H₂-O₂ AEMFCs [3]. The bromine functionality in this compound acts as a structure-directing agent and provides coordination sites for transition metal doping.
Preparation of Metal-Doped ZIF-8 Precursor:
Composite Formation:
Pyrolysis and Activation:
The following workflow diagram illustrates the key steps in modifying anion exchange membranes using this compound as a cross-linking agent:
The ion-exchange capacity measurement process follows this standardized workflow:
The synthesis of ZIF-8@CNT composite catalysts incorporating this compound follows this experimental pathway:
This compound serves as a versatile chemical building block with multiple applications in anion exchange membrane fuel cell technology, from membrane modification to catalyst synthesis. The protocols outlined in this document provide researchers with standardized methods for utilizing this compound in AEM development and characterization. The potentiometric IEC method offers significant advantages over traditional techniques, reducing measurement errors and improving reproducibility. Meanwhile, the incorporation of this compound in ZIF-8@CNT composite catalysts enables the development of high-performance, non-precious metal alternatives to platinum-based catalysts, addressing one of the major cost barriers in fuel cell commercialization.
As AEMFC technology continues to advance toward commercial viability, precise control over material properties through standardized synthesis and characterization protocols becomes increasingly important. The applications of this compound described herein contribute to this progress by enabling tailored material architectures with optimized performance characteristics for next-generation energy conversion devices.
The hydrolysis of esters is a fundamental reaction to convert an ester into its corresponding carboxylic acid or carboxylate salt. For the specific case of Ethyl 8-bromooctanoate (CAS 29823-21-0), this reaction is a valuable synthetic step, as it transforms a protected, alkyl-chain bromoester into 8-bromooctanoic acid, a useful building block in organic and medicinal chemistry [1] [2].
The base-catalyzed hydrolysis (saponification) with sodium hydroxide (NaOH) is particularly effective because it is irreversible and drives the reaction to completion [3] [4]. The general reaction is:
Ethyl 8-bromooctanoate + NaOH → this compound (or its salt) + Ethanol
The table below summarizes the key physical and chemical properties of the starting material, Ethyl 8-bromooctanoate.
| Property | Value / Description |
|---|---|
| CAS Number | 29823-21-0 [5] [6] [2] |
| Molecular Formula | C10H19BrO2 [5] [6] [2] |
| Molecular Weight | 251.16 g/mol [5] [2] |
| Purity | Available at ≥98% and 97% [5] [6] |
| Physical Form | Colorless to light yellow clear liquid (oil) [5] [2] |
| Boiling Point | 123°C at 3 mmHg [5] |
| Density | ~1.194 g/mL [5] |
This protocol is adapted from general procedures for alkaline ester hydrolysis [3] [4] and tailored for Ethyl 8-bromooctanoate, considering its bromine functionality.
The following table outlines key parameters for monitoring the reaction and characterizing the product.
| Parameter | Method | Details / Expected Outcome |
|---|---|---|
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Monitor disappearance of starting ester (higher Rf) and appearance of product acid (lower Rf). |
| Product Identification | Melting Point Analysis | Pure this compound should show a sharp m.p. of 35-37°C [1]. |
| Product Identification | FT-IR Spectroscopy | Disappearance of ester C=O stretch (~1740 cm⁻¹); appearance of broad carboxylic acid O-H stretch (2500-3500 cm⁻¹) and acid C=O stretch (~1710 cm⁻¹). |
| Purity Assessment | Gas Chromatography (GC) / HPLC | Purity can be assessed by GC (if stable) or HPLC. Supplier specifications list related substance limits for the ester starting material [2]. |
The diagram below summarizes the logical flow of the experimental protocol.
This compound (CAS 17696-11-6) is a halogenated carboxylic acid with significant utility in organic synthesis and pharmaceutical research. This medium-chain fatty acid derivative features a terminal bromine atom that serves as an excellent leaving group, enabling diverse functionalization through nucleophilic substitution reactions. With a molecular formula of C~8~H~15~BrO~2~ and molecular weight of 223.11 g/mol, this compound represents a valuable bifunctional building block that can undergo transformations at both the carboxylic acid and alkyl bromide moieties [1]. The compound is also known as 8-bromocaprylic acid and is classified as a cross-linking reagent with applications spanning from medicinal chemistry to materials science [1].
The strategic importance of this compound in synthetic chemistry stems from its molecular architecture, which consists of an eight-carbon alkyl chain that provides optimal hydrophobicity for membrane permeability in biologically active compounds, while the terminal bromine allows for efficient chain elongation and functional group interconversion. These properties have established this compound as a versatile synthetic intermediate for the preparation of various bioactive molecules and functional materials [2]. This document provides comprehensive protocols for the extraction, purification, characterization, and application of this compound to support researchers in leveraging its full potential.
This compound possesses distinct structural features that dictate its chemical behavior and applications. The molecule consists of a linear heptamethylene chain (-CH~2~-~7~) connecting two functional groups: a polar carboxylic acid head and a bromine substituent at the terminal (ω) position. This amphipathic structure enables the compound to interface between polar and non-polar environments, making it valuable for surface modification applications [2]. The molecular formula is C~8~H~15~BrO~2~, with a molar mass of 223.11 g/mol [3]. The SMILES notation for the compound is C(CCCC(=O)O)CCCBr, reflecting the linear arrangement of carbon atoms with the carboxylic acid and bromine at opposite ends [1].
The InChI key (BKJFDZSBZWHRNH-UHFFFAOYSA-N) provides a standardized identifier for database searches and chemical informatics applications [1]. The bromine atom, with its relatively large atomic radius and polarizability, creates an electron-deficient terminal carbon that is susceptible to nucleophilic attack, while the carboxylic acid can participate in various reactions including esterification, amidation, and reduction. This bifunctional reactivity enables this compound to serve as a key building block in multi-step synthetic sequences [2].
Table 1: Physical Properties of this compound
| Property | Value/Specification | Conditions | Reference |
|---|---|---|---|
| Melting Point | 35-37°C | Lit. | [1] |
| Boiling Point | 147-150°C | 2 mmHg (lit.) | [1] |
| Purity | 95-97% | Commercial material | [1] [4] |
| Molecular Weight | 223.11 g/mol | - | [3] |
| Flash Point | >110°C (>230°F) | - | [4] |
| Solubility | Slightly soluble in water | - | [4] |
The thermal characteristics of this compound show it to be a low-melting solid, with a melting point range of 35-37°C, making it often liquid at room temperature in warm environments [1]. The boiling point of 147-150°C at reduced pressure (2 mmHg) indicates moderate volatility under vacuum conditions [1]. The compound is classified as having a flash point above 110°C (230°F), suggesting relatively low flammability risk [4]. Regarding solubility, this compound is only slightly soluble in water, which is expected given the largely hydrophobic carbon chain, but it demonstrates good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols [4]. This solubility profile informs the selection of appropriate solvents for extraction and purification protocols.
This compound requires careful handling due to its corrosive properties and potential health hazards. The compound is classified under GHS Hazard Statements as causing severe skin burns and eye damage (H314) and serious eye damage (H318) [4]. Appropriate personal protective equipment (PPE) including eyeshields, faceshields, gloves, and type P3 (EN 143) respirator cartridges is recommended when handling this compound [1]. For storage, the compound should be kept in a cool, dry place in a well-sealed container, separated from oxidizing agents and bases [4]. The transport classification identifies it as a Class 8 corrosive material with Packaging Group II, indicating moderate danger during shipping [4]. The compound has a water hazard class (WGK) of 3, signifying highly hazardous to aquatic environments, necessitating proper disposal methods to prevent environmental contamination [1].
The extraction of this compound from reaction mixtures primarily leverages its acidic properties and solubility characteristics. As a carboxylic acid, this compound can be efficiently extracted into basic aqueous solutions through formation of water-soluble carboxylate salts, followed by acidification to regenerate the protonated acid form. This acid-base extraction technique represents the most common and effective approach for isolating the compound from complex mixtures [5]. The relatively long alkyl chain (C8) also contributes significant hydrophobic character, enhancing its extraction into organic solvents relative to shorter-chain analogs.
The extraction efficiency is influenced by several factors including pH conditions, solvent selection, temperature, and ionic strength of the aqueous phase. The pK~a~ of this compound is approximately 4.5-5.0, typical for aliphatic carboxylic acids, meaning that above pH 5.5-6.0, the compound exists predominantly as the carboxylate anion with significantly increased water solubility. This property enables selective separation from neutral impurities by adjusting the pH of the aqueous phase [5]. The bromine substituint generally has minimal effect on the acidity constant but does increase the lipophilicity of the molecule slightly compared to the parent octanoic acid.
Table 2: Extraction Protocol for this compound from Reaction Mixtures
| Step | Procedure | Conditions/Notes |
|---|---|---|
| 1. Reaction Quenching | Add reaction mixture to 1M HCl solution with ice bath | Use 2:1 volume ratio (acid:organic) |
| 2. Initial Separation | Transfer to separatory funnel, allow phases to separate | Discard aqueous phase if extracting impurities |
| 3. Basic Extraction | Extract with 5% NaOH or NaHCO~3~ solution (3 × 1/3 volume) | pH should be >8; combines acid in aqueous phase |
| 4. Back-Extraction | Acidify basic extracts to pH 2-3 with concentrated HCl | White precipitate or cloudiness indicates acid formation |
| 5. Product Isolation | Extract with DCM or ethyl acetate (3 × 1/3 volume) | Collect organic phases containing product |
| 6. Drying | Dry organic phase with anhydrous Na~2~SO~4~ or MgSO~4~ | Until clear solution with free-flowing drying agent |
| 7. Solvent Removal | Evaporate solvent under reduced pressure | Rotovap at 40-50°C, avoid excessive heating |
The following workflow diagram illustrates the standard extraction procedure for this compound:
For specific applications or impurity profiles, specialized extraction techniques may be employed. When this compound is present in complex matrices with multiple acidic components, pH-gradient extraction can provide enhanced separation. This technique involves sequential extraction at carefully controlled pH values to separate this compound from stronger acids (e.g., mineral acid residues) at higher pH values and from weaker acids at lower pH values [5]. The optimal pH for extraction of this compound is typically between 8-10, where the carboxyl group is fully deprotonated while maintaining the integrity of the alkyl bromide functionality.
In cases where traditional liquid-liquid extraction proves insufficient due to emulsion formation or similar complications, solid-phase extraction (SPE) using functionalized silica cartridges can provide an effective alternative. For this compound, C18 reverse-phase cartridges or ion-exchange resins can be employed, with elution using solvent gradients or pH adjustment [5]. Additionally, continuous extraction methods such as Soxhlet extraction may be utilized when isolating this compound from solid matrices, though this is more common in natural product isolation than synthetic chemistry applications [5].
Crystallization represents the most common and effective method for purifying this compound to high chemical purity. The compound's melting point of 35-37°C necessitates careful temperature control during crystallization procedures [1]. The most frequently employed recrystallization solvent is a mixture of hexanes or petroleum ether, which provides good solubility at elevated temperatures and significant precipitation upon cooling. Alternatively, ethyl acetate/hexane mixtures can be used for more challenging purification needs.
A standard recrystallization protocol involves dissolving the crude this compound in minimal warm hexanes (approximately 3-5 mL per gram) at 40-45°C, followed by gradual cooling to room temperature and then further to 0-4°C in an ice bath to maximize crystal yield. The crystalline product is collected by vacuum filtration using a Buchner funnel and washed with a small volume of cold hexanes. For higher purity requirements, a second recrystallization may be performed. The typical recovery yield for this process ranges from 70-85%, with purity exceeding 97% based on HPLC analysis [1]. It is important to note that the low melting point means crystals may melt during handling if not maintained at appropriate temperatures.
Column chromatography provides an effective alternative purification method, particularly when dealing with complex impurity profiles or when this compound is present in mixtures with structurally similar compounds. The standard stationary phase is silica gel (230-400 mesh), with mobile phases typically consisting of hexane-ethyl acetate mixtures with addition of small percentages of acetic acid (0.1-1%) to suppress carboxylic acid ionization and tailing [6].
In one documented application, this compound was purified by column chromatography to remove trace amounts of 8-fluorooctanoic acid side product after a synthetic transformation [6]. The reported elution system employed a gradient from 100% hexanes to 20% ethyl acetate in hexanes, with 0.1% acetic acid additive. The acid functionality enables monitoring by TLC using staining reagents such as phosphomolybdic acid or bromocresol green. The typical R~f~ value for this compound in 3:1 hexane-ethyl acetate (+0.1% AcOH) is approximately 0.4. For larger scale purifications, flash chromatography techniques can be employed with comparable solvent systems but higher flow rates and slightly reduced resolution.
Vacuum distillation represents another viable purification method for this compound, particularly for large-scale operations where crystallization may be less practical. The reported boiling point of 147-150°C at 2 mmHg makes distillation feasible with standard laboratory equipment [1]. Due to the thermal sensitivity of the alkyl bromide functionality, it is recommended to use short-path distillation apparatus and maintain the heating bath temperature below 160°C to prevent decomposition. The distillation should be performed under high vacuum (<2 mmHg) to minimize the required temperature and reduce the risk of thermal degradation.
For specialized applications requiring extremely high purity, preparative HPLC can be employed using C18 reverse-phase columns with acidified water-acetonitrile mobile phases. This method is particularly valuable when analytical characterization indicates the presence of structurally similar impurities that are difficult to remove by standard methods. However, this technique is less commonly used due to the efficiency and simplicity of recrystallization for most applications.
Table 3: Comparison of Purification Methods for this compound
| Method | Conditions | Typical Purity | Yield | Applications |
|---|---|---|---|---|
| Recrystallization | Hexanes, 40°C to 0°C | >97% | 70-85% | General purpose purification |
| Column Chromatography | Silica gel, Hexane-EtOAc with 0.1% AcOH | >99% | 60-75% | Complex mixtures, analytical prep |
| Vacuum Distillation | 147-150°C at 2 mmHg | >95% | 80-90% | Large-scale purification |
| Preparative HPLC | C18, Acidified ACN-H~2~O | >99.5% | 50-70% | Ultra-high purity requirements |
High-performance liquid chromatography (HPLC) represents the primary method for assessing the purity of this compound. Reverse-phase C18 columns are typically employed with mobile phases consisting of acidified water-acetonitrile gradients. A recommended method uses 0.1% trifluoroacetic acid in both water and acetonitrile, with a gradient from 30% to 90% acetonitrile over 20 minutes, with detection at 210 nm. Under these conditions, this compound typically elutes at approximately 12-14 minutes. The acceptance criterion for high-purity material is generally ≥97% peak area normalization [1].
Gas chromatography (GC) provides an alternative method for purity assessment, particularly for detection of non-acidic impurities. However, the relatively high boiling point and thermal sensitivity of the alkyl bromide may limit the applicability of GC for this compound. If employed, conditions should use a short column (15m or less) with thin film stationary phase and low residence time in the injector and detector to minimize thermal decomposition. The melting point range of 35-37°C also serves as a useful purity indicator, with depressed or broadened melting points suggesting impurity content [1].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of this compound. The proton NMR spectrum (¹H NMR) in CDCl~3~ displays characteristic signals: a triplet at approximately δ 2.35 ppm (2H, -CH~2~C(=O)OH), a triplet at δ 3.41 ppm (2H, -CH~2~Br), and multiple broad resonances between δ 1.25-1.85 ppm for the methylene envelope, with the carboxylic acid proton appearing as a broad singlet around δ 11-12 ppm. The carbon NMR (¹³C NMR) shows distinctive signals at approximately δ 180 ppm (carbonyl carbon), δ 33-34 ppm (-CH~2~Br), and δ 24-29 ppm (methylene chain carbons) [4].
Fourier-Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands including a broad O-H stretch at 2500-3500 cm⁻¹ (carboxylic acid), a strong C=O stretch at 1700-1725 cm⁻¹ (carboxylic acid), and C-Br stretch at 500-700 cm⁻¹. Mass spectrometry (EI-MS) typically shows a molecular ion cluster at m/z 224/226 ([M+H]⁺) with the characteristic 1:1 ratio for bromine-containing compounds, along with fragment ions at m/z 145 ([M-Br]⁺) and m/z 127 ([M-CO~2~H-Br]⁺) [4].
Proper storage of this compound is essential for maintaining its chemical integrity and safety profile. The compound should be stored in a cool, dry place in well-sealed containers to prevent moisture absorption and oxidation [4]. Recommended storage temperatures are between 2-8°C, which helps prevent the solid from melting during storage and reduces the rate of potential decomposition reactions. The containers should be made of dark glass or opaque materials to protect from light exposure, particularly given the potential photolability of the carbon-bromine bond.
Under appropriate storage conditions, this compound demonstrates good long-term stability, with typical shelf life of at least 24 months when stored properly. The containers should be clearly labeled with the chemical identity, concentration, date of receipt/preparation, and appropriate hazard warnings. For laboratory use, it is advisable to maintain inventory records tracking the quantity, location, and condition of stored material to facilitate proper stock rotation and identify any stability issues.
Handling of this compound requires strict adherence to safety protocols due to its corrosive properties and potential health hazards. Personal protective equipment should include chemical-resistant gloves (nitrile or neoprene), safety goggles or faceshields, and laboratory coats [1]. All manipulations should be conducted in a well-ventilated area, preferably within a fume hood, to prevent inhalation exposure. The compound's GHS classification includes Eye Damage Category 1 and Skin Corrosion Category 1B, indicating significant risk upon contact [1].
In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. Spill management should involve absorption with inert material such as sand or vermiculite, with subsequent transfer to appropriate chemical waste containers. Waste material containing this compound should be disposed as hazardous waste in accordance with local regulations, with particular attention to the bromine content which may require specialized treatment [1] [4].
This compound serves as a key synthetic intermediate in numerous pharmaceutical research applications. One significant use is in the synthesis of 8-mercaptooctanoic acid, which serves as a precursor in the biosynthesis of lipoic acid, an essential cofactor in mitochondrial metabolism [1]. The bromine moiety allows efficient substitution by sulfur nucleophiles, enabling introduction of the thiol functionality necessary for lipoic acid's dithiolane ring system.
The compound also finds application in the preparation of functionalized naphthoquinone derivatives with potential antimalarial activity. In one documented synthesis, this compound was converted to the corresponding lactone through intramolecular cyclization, which was subsequently employed in the synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinone derivatives as potential inhibitors of Plasmodium falciparum, the malaria parasite [6]. The eight-carbon chain appears optimal for biological activity in this context, potentially due to its ability to integrate into hydrophobic binding pockets of the target enzymes.
Additionally, this compound has been utilized to attach triple helix-forming oligonucleotides (TFOs) to various inhibitors, creating targeted gene regulation systems [1]. The bromine allows covalent linkage through alkylation of nucleophilic sites on the oligonucleotide or inhibitor components, while the carboxylic acid provides a handle for further conjugation or solubility modification.
In materials science, this compound functions as a valuable building block for the synthesis of functionalized polymers and liquid crystalline materials. The compound has been employed in the preparation of triphenylene-based discotic liquid crystals, where it serves as a flexible spacer in the molecular architecture [7]. Specifically, 2-(this compound ester)-3,6,7,10,11-penta-pentyloxytriphenylene demonstrates liquid crystal properties with a mesophase temperature range of 90-101°C, exhibiting a clear columnar phase with carrier transport mobility measured at 1.09 × 10⁻² cm²V⁻¹s⁻¹ using time-of-flight methods [7].
The bifunctional nature of this compound enables its incorporation as a monomer in polymerization reactions or as a modifier for surface functionalization. The carboxylic acid group can form esters or amides with appropriate substrates, while the alkyl bromide undergoes nucleophilic substitution with a variety of nucleophiles, allowing sequential functionalization strategies. This versatility makes this compound particularly valuable in the design of structured materials with tailored properties including controlled hydrophobicity, self-assembly behavior, and specific interfacial characteristics [2].
The following diagram illustrates the major synthetic applications of this compound:
Several technical challenges may arise during the extraction and purification of this compound. Low recovery yields during extraction often result from incomplete acidification in the back-extraction step; the pH of the aqueous phase should be carefully adjusted to 2-3 using concentrated HCl to ensure complete protonation of the carboxylate. Emulsion formation during liquid-liquid extraction can be mitigated by reducing agitation intensity, using larger separation volumes, or adding a small amount of saturated NaCl solution to break emulsions.
During purification, the low melting point (35-37°C) of this compound may complicate handling, particularly in warm laboratory environments. This can be addressed by conducting crystallizations and filtrations in temperature-controlled rooms or using chilled apparatus. For column chromatography, streaking or tailing on TLC may occur due to the acidic nature of the compound; this is effectively addressed by including 0.1-1% acetic acid in the mobile phase to suppress ionization [6].
Purity discrepancies in the final product often originate from incomplete removal of starting materials or side products from the synthesis. If recrystallization fails to achieve the desired purity, a sequential approach employing column chromatography followed by recrystallization typically provides material of >99% purity. Discoloration of the product, often appearing as yellowing, can result from oxidative degradation or metal contamination; treatment with activated carbon during recrystallization or inclusion of a chelating agent such as EDTA in the extraction process can address this issue.
Spectroscopic anomalies in NMR characterization may include broadening of carboxylic acid proton signals and water contamination in hygroscopic samples. These issues are resolved by thorough drying of the sample and using anhydrous deuterated solvents with minimal water content. For quantitative applications requiring exact concentration determination, Karl Fischer titration should be performed to establish accurate water content, with acceptable levels typically below 0.5% w/w.
This compound represents a valuable bifunctional synthetic intermediate with diverse applications in pharmaceutical research, materials science, and chemical biology. The extraction and purification protocols outlined in this document provide reliable methods for obtaining high-quality material suitable for most research applications. The compound's unique combination of carboxylic acid and terminal alkyl bromide functionalities enables diverse chemical transformations, while its eight-carbon chain provides optimal physical properties for many biological and materials applications.
As research continues to explore new applications for functionalized fatty acid derivatives, the importance of reliable protocols for handling compounds like this compound becomes increasingly significant. The methods described herein balance efficiency, practicality, and safety considerations to support researchers in leveraging the full potential of this versatile building block. Future developments may include more sustainable extraction methods, immobilized derivatives for combinatorial chemistry applications, and expanded use in the synthesis of complex molecular architectures.
8-Bromooctanoic acid is a halogenated fatty acid that serves as a versatile building block in organic synthesis and materials science. Its structure, featuring a bromine atom at the terminal carbon of an eight-carbon chain, makes it particularly valuable for chain extension and polymer functionalization through various coupling reactions [1] [2].
The table below summarizes the key physicochemical properties of this compound:
Table 1: Physicochemical properties of this compound
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Number | 17696-11-6 | [1] [2] [3] |
| Molecular Formula | C₈H₁₅BrO₂ | [1] [3] |
| Molecular Weight | 223.11 g/mol | [3] |
| Assay (Purity) | ≥97% | [1] |
| Melting Point | 35-37 °C | [1] |
| Boiling Point | 147-150 °C at 2 mmHg | [1] |
This protocol describes the conversion of this compound to 8-mercaptooctanoic acid, a key intermediate in the biosynthesis of lipoic acid and for creating thiol-functionalized surfaces or polymers [1].
Materials:
Procedure:
This method outlines how this compound can be used as a crosslinker to attach triple helix-forming oligonucleotides (TFOs) to various inhibitors or reporter molecules [1].
Materials:
Procedure:
The following DOT code generates a flowchart visualizing the two primary synthetic applications of this compound as described in the protocols.
Diagram 1: Synthetic pathways for this compound derivatives.
While specific details for poly(biphenylene alkylene) polymers are unavailable, this generic DOT code illustrates a potential polymer modification workflow using this compound as a functionalization agent.
Diagram 2: Conceptual polymer functionalization workflow.
This compound is classified as a dangerous good and requires careful handling [3]. It causes severe skin burns and eye damage [1]. Personal protective equipment (PPE) including eyesields, faceshields, and gloves is essential. Use type P3 (EN 143) respirator cartridges when there is a risk of aerosol formation [1]. For transportation, it is classified as a combustible corrosive hazardous material (Storage Class Code 8A) [1].
Table 2: Commercial availability of this compound
| Supplier | Catalog Number | Quantity | Price (USD) | Lead Time |
|---|---|---|---|---|
| Sigma-Aldrich | 257583 | Not specified | Not specified | Not specified |
| Santa Cruz Biotechnology | sc-207197 | 10 g | $290.00 | Not specified |
| Santa Cruz Biotechnology | sc-207197A | 50 g | $540.00 | Not specified |
| Santa Cruz Biotechnology | sc-207197B | 100 g | $800.00 | Not specified |
| Shandong Ranhang Chemical | Not specified | Not specified | Not specified | Not specified |
This compound is a valuable bifunctional reagent for chemical synthesis. While its documented applications include preparing biochemical intermediates and conjugating oligonucleotides [1], its potential in polymer chemistry—particularly for modifying poly(biphenylene alkylene)s—remains an area for further research. The provided protocols and visualization tools offer a foundation for exploring these applications.
| Property | Specification |
|---|---|
| CAS Number | 17696-11-6 [1] [2] [3] |
| Molecular Formula | C₈H₁₅BrO₂ [1] [2] [3] |
| Molecular Weight | 223.11 g/mol [1] [2] [3] |
| Purity | >97.0%(T) [2] [3] |
| Physical State | White to Orange to Green powder to lump (solid below 35°C) [3] |
| Melting Point | 35°C to 39°C / 35-37°C (lit.) [2] [3] |
| Boiling Point | 147-150 °C/2 mmHg (lit.) [2] [3] |
| Aspect | Precautionary Measures |
|---|---|
| Hazard Classification | Causes severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1) [2] [3]. |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, and type P3 (EN 143) respirator cartridges [2] [3]. |
| Engineering Controls | Use only in a chemical fume hood [4]. |
| General Hygiene | Wash thoroughly after handling. Wash contaminated clothing before reusing [4]. |
| Storage | Store in a cool, dry, well-sealed container away from oxidizing agents and bases. Recommended storage: Refrigerated (0-10°C) [3]. |
| Transport Information | UN 3261, Class 8 (Corrosive), Packing Group III [3]. |
8-Bromooctanoic acid is primarily used as a cross-linking reagent [2]. Its bromo terminus allows for further functionalization, making it a versatile building block in organic synthesis.
This derivative is a key intermediate in the biosynthesis of lipoic acid [2].
Protocol:
The compound can be used to attach TFOs to other molecular inhibitors [2].
Protocol:
The workflow for handling and applying this compound in these contexts can be summarized as follows:
Retention time drift is a common challenge in GC analysis. The table below summarizes the primary causes and their solutions to help you diagnose and resolve these issues efficiently.
| Problem Area | Specific Issue | Recommended Solution |
|---|---|---|
| Mobile Phase/ Carrier Gas | Change in composition or unstable flow [1] | Ensure mobile phase is properly prepared; keep carrier gas flowing continuously, even during idle periods [2]. |
| Column | Contamination from sample matrix [1] | Flush column with strong solvent (e.g., THF, DMSO); use a guard column [1]. |
| Column | Inadequate equilibration [1] | Allow 10-20 column volumes of mobile phase for equilibration; longer if additives are used [1]. |
| Column | Hydrophobic collapse (100% water mobile phase) [1] | Re-wet stationary phase with organic-rich mobile phase, then re-equilibrate [1]. |
| Instrument | Contaminated injector/syringe [2] | Clean or replace the split vent line/trap; check syringe for residue and switch to a PTFE-tip syringe if needed [2]. |
| Instrument | Flow changes after column clipping [2] | Update the column length in the GC system and optimize the head pressure after maintenance [2]. |
| Temperature | Variation in column temperature [1] | Ensure column temperature is stable and within the recommended range [1]. |
This systematic approach to troubleshooting can be visualized in the following workflow:
For accurate GC analysis, it's crucial to know the expected physical properties of a pure this compound standard, as they serve as a key reference point.
| Property | Value | Source |
|---|---|---|
| CAS Number | 17696-11-6 | [3] [4] [5] |
| Molecular Formula | C₈H₁₅BrO₂ | [3] [4] [5] |
| Molecular Weight | 223.11 g/mol | [5] [6] |
| Melting Point | 35-37 °C (lit.) | [3] [5] [6] |
| Boiling Point | 147-150 °C at 2 mmHg (lit.) | [3] [6] |
| Purity | >97.0% | [3] [6] |
| Appearance | White to orange to green powder to lump | [6] |
1. Why do my retention times shift during the initial injections of the day or after the instrument has been idle? This is often due to the system not being fully equilibrated. When a GC is idle, especially over a weekend, subtle environmental changes can affect the column.
2. My peak areas are inconsistent, and the syringe seems to stick. What could be wrong? This typically points to a contamination issue. Residue from non-volatile or semi-volatile components in your samples can build up on the syringe needle or in the inlet.
3. After I clipped my GC column to remove contamination, the retention times for heavier compounds changed significantly. Why? Trimming the column changes its physical length, which directly affects the carrier gas flow dynamics and pressure. Heavier compounds, which spend more time in the stationary phase, are more sensitive to these changes.
Ester hydrolysis is the chemical process of cleaving an ester into a carboxylic acid (or its salt) and an alcohol using water, typically catalyzed by a dilute acid or base [1] [2]. The table below compares the two primary methods.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Dilute strong acid (e.g., H₂SO₄, HCl) [1] [2] | Dilute strong base (e.g., NaOH, KOH) [1] [2] |
| Reaction Type | Reversible equilibrium [1] [3] | Irreversible [1] [2] |
| Primary Product | Carboxylic Acid + Alcohol [1] | Carboxylate Salt + Alcohol [1] [2] |
| Key Consideration | Requires a large excess of water to drive equilibrium towards products [1] | The base stoichiometrically consumes the acid product, preventing reversal [1] |
A standard experimental protocol for alkaline hydrolysis, which is often preferred for its irreversibility, involves heating the ester under reflux with a dilute sodium hydroxide (NaOH) solution [1] [2]. After the reaction, the alcohol can often be distilled off. If the free carboxylic acid (like 8-bromooctanoic acid) is desired, a strong acid like dilute HCl or H₂SO₄ is added to the mixture to protonate the carboxylate salt [1].
The workflow below summarizes the general optimization process.
Here are solutions to common problems that can affect yield during hydrolysis.
Traditional methods like Thin-Layer Chromatography (TLC) are effective. For a more advanced and precise approach, Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for real-time, in-situ monitoring.
For deep optimization, moving beyond basic monitoring is key.
| Technique | Primary Application | Key Benefit for Yield Optimization |
|---|---|---|
| NMR Reaction Monitoring [4] | Real-time analysis of reaction mixture. | Provides direct, quantitative data on reactant consumption and product formation kinetics. |
| ¹⁹F NMR-based Screening [5] | Simultaneous analysis of multiple substrates or conditions. | Dramatically increases efficiency for testing variables like catalyst, solvent, and temperature. |
The logical relationship and workflow for applying these advanced techniques is as follows:
Understanding the inherent properties of 8-Bromooctanoic acid (CAS 17696-11-6) is the first step in troubleshooting side reactions. The table below summarizes key characteristics gathered from supplier documentation and chemical databases [1] [2] [3].
| Property | Specification / Value | Implication for Experimentation |
|---|---|---|
| Molecular Formula | C8H15BrO2 [1] [2] [3] | - |
| Molecular Weight | 223.11 g/mol [1] [2] [3] | - |
| Melting Point | 35-37 °C (lit.) [2] [3] | Compound may be a low-melting solid; temperature control is crucial. |
| Boiling Point | 147-150 °C at 2 mmHg (lit.) [2] | Confirms thermal sensitivity; high-temperature reactions risk decomposition. |
| Stability & Incompatibilities | Incompatible with strong oxidizing agents, strong bases [2] [3] | Critical for minimizing side reactions: avoid basic conditions that can promote hydrolysis or elimination. |
| Storage Conditions | Sealed in a dry container at room temperature [2] | Prevents exposure to moisture (hydrolysis) and atmospheric contaminants. |
| Hazard Statements | H314: Causes severe skin burns and eye damage [1] [3] | Requires careful personal protection and handling to ensure safety. |
While not specific to this compound, the following general principles can guide your experimental design. The workflow below outlines a logical approach to troubleshooting.
Based on the workflow, here are specific actions you can take:
The table below summarizes the key identification and stable storage information for 8-Bromooctanoic acid.
| Property | Description |
|---|---|
| CAS Number | 17696-11-6 [1] [2] [3] |
| Molecular Formula | C₈H₁₅BrO₂ [1] [4] [3] |
| Molecular Weight | 223.11 g/mol [4] [2] [3] |
| Melting Point | 35-37 °C (lit.) [1] [3] |
| Physical State (at RT) | Solid (below ~35°C) [1] [3] |
| Recommended Storage | Room temperature (below melting point) [3] |
| Stability | Stable under recommended conditions [3] |
| Major Incompatibilities | Strong oxidizing agents, strong bases [3] |
This section addresses common stability problems, their causes, and solutions.
Q1: The compound has liquefied or appears oily. What happened?
Q2: My reaction yields are low, and I suspect the this compound has degraded.
Q3: What are the critical safety precautions for handling this material?
The following diagram outlines the standard procedure for storing and using this compound to ensure its stability.
Q: Can this compound be stored in a refrigerator at 4°C? A: Yes, refrigeration is acceptable and can provide an additional safety margin, especially in warm laboratories. Ensure the container is tightly sealed to prevent absorption of moisture.
Q: Is this compound light-sensitive? Does it need to be stored in amber glass? A: The search results do not specify light sensitivity as a major concern. However, as a general good practice for long-term storage of organic compounds, protection from light is recommended.
Q: What is the shelf life of this product? A: When stored correctly in a cool, dry place, away from incompatibilities, this compound is a stable compound and should have a long shelf life [3]. Always inspect the material for any changes in physical state before use.
Q: Are there any special disposal considerations? A: Yes. Due to its corrosive nature and bromine content, it must not be disposed of down the drain. Consult your institution's hazardous waste management guidelines for proper disposal as halogenated organic waste.
The table below summarizes the key identifiers and physical properties of this compound from the technical data sheets [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 17696-11-6 [1] [2] [3] |
| Molecular Formula | C₈H₁₅BrO₂ [2] [3] |
| Molecular Weight | 223.11 g/mol [2] [3] |
| Common Name | 8-Bromocaprylic acid [1] [2] |
| Melting Point | 35-37 °C [1] [3] |
| Boiling Point | 147-150 °C at 2 mmHg [1] / 316.0 °C at 760 mmHg [3] |
| Appearance | Not specified in search results |
| Quality | 97% [1] |
This compound is classified as corrosive and requires stringent safety measures to prevent personal injury and environmental contamination [1] [3].
It is primarily used as a cross-linking reagent and a chemical intermediate in organic synthesis. Specific applications include [1]:
Based on the available search results, there is no direct evidence that this compound is used as a corrosion inhibitor. The literature discusses "green corrosion inhibitors" and general inhibitor classifications, but does not mention this specific compound in that context [4] [5]. Its documented use is as a synthetic reagent in biochemistry and organic chemistry [1].
Immediate action is critical. The safety data sheet (SDS) advises to flush with plenty of water and seek medical attention immediately [3].
The diagram below outlines the critical steps for safely storing and preparing to handle this compound.
Scenario: The compound has solidified at room temperature.
Scenario: You need to find more detailed safety information.
The table below summarizes the core physical and chemical properties of 8-Bromooctanoic acid (CAS 17696-11-6) relevant for experimental planning.
| Property | Specification / Value | Reference / Source |
|---|---|---|
| CAS Number | 17696-11-6 | [1] [2] [3] |
| Molecular Formula | C₈H₁₅BrO₂ | [2] [3] [4] |
| Molecular Weight | 223.11 g/mol | [2] [5] [4] |
| Melting Point | 35-37 °C (lit.) | [1] [2] [3] |
| Boiling Point | 147-150 °C at 2 mmHg (lit.) | [1] [2] [4] |
| Appearance | Off-white to white crystalline powder | [2] [4] [6] |
| Water Solubility | Slightly soluble | [2] [4] |
| Storage | Sealed in dry, at room temperature | [2] |
| Hazard Classification | Causes skin and serious eye damage (Corrosive) | [1] [3] |
One search result provides a direct example of a synthesis procedure where the reaction mixture is maintained at 0°C [2]. This procedure involves the hydrolysis of ethyl 8-bromooctanoate to produce this compound.
Synthesis of this compound from Ethyl 8-Bromooctanoate
The following workflow outlines the detailed experimental steps, with temperature control being a critical aspect of the process.
Key Steps Explained:
Personal Protective Equipment (PPE): Always wear suitable eyesields, faceshields, gloves, and protective clothing when handling this compound [1] [2] [3].
Common Issues and Solutions:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Product Yield | Incomplete reaction or inefficient extraction. | Ensure precise temperature control at 0°C for the full 5 hours [2]. Perform multiple extractions with ethyl acetate [2]. |
| Product Decomposition | Exposure to strong oxidizing agents or strong bases [2] [3]. | Ensure compatibility with other reagents in your system. Store away from such substances. |
| Handling Difficulties | Compound is corrosive and can cause burns [1] [3]. | Always use the recommended PPE in a properly functioning fume hood. |
This compound is primarily used as a versatile cross-linking reagent and building block in organic synthesis [1]. Specific applications include:
The following methodology outlines the synthesis of 8-Bromooctanoic acid from its ester precursor, ethyl 8-bromooctanoate. The key acidification step with HCl is integral to this process [1].
General Procedure [1]:
The workflow below summarizes this experimental procedure.
For your reference during the procedure, here are the key properties and safety information for this compound.
| Property | Value / Specification | Source |
|---|---|---|
| CAS Number | 17696-11-6 | [2] [1] [3] |
| Molecular Formula | C₈H₁₅BrO₂ | [1] [4] [3] |
| Molecular Weight | 223.11 g/mol | [1] [4] [3] |
| Melting Point | 35-37 °C (lit.) | [2] [1] [3] |
| Boiling Point | 147-150 °C/2 mmHg (lit.) | [2] [1] |
| Quality & Purity | 97% | [2] [1] [4] |
| Handling & Safety | Information |
|---|---|
| Hazard Statements | H314: Causes severe skin burns and eye damage. [1] [4] [3] |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, type P3 (EN 143) respirator cartridges. [2] |
| Storage | Store in a cool, dry place in a well-sealed container. Store away from oxidizing agents and bases. [1] [4] |
Based on the procedure, here are some potential issues and solutions:
How do I know if the acidification step is complete? Acidification is typically complete when the aqueous layer reaches a pH of approximately 2-3. You can check this using pH paper. In the described procedure, adding 1M HCl until the solution is acidic is sufficient.
The product is an oil and won't solidify. What should I do? The literature notes that the pure compound has a melting point of 35-37°C [2] [1]. It is normal for it to be an oil at or above room temperature. You can try inducing crystallization by cooling the product in an ice bath and seeding it with a small crystal if available.
My yield is lower than expected. What could be the cause? Ensure the reaction mixture is kept at 0°C during hydrolysis to minimize side reactions. Also, perform the extraction with ethyl acetate thoroughly (three times, as in the procedure) to recover all product from the aqueous layer.
Understanding the fundamental properties of a compound is crucial for all experimental procedures, from storage to reaction setup. The key data for 8-Bromooctanoic acid is summarized in the table below.
| Property | Value |
|---|---|
| CAS Number | 17696-11-6 [1] [2] [3] |
| Molecular Formula | C₈H₁₅BrO₂ [1] [4] [3] |
| Molecular Weight | 223.11 g/mol [1] [4] [3] |
| Appearance | Off-white to cream crystalline powder [1] [3] [5] |
| Melting Point | 35-41 °C [1] [3] [5] |
| Boiling Point | 147-150 °C at 2 mmHg [1] [3] |
| Density | ~1.324 g/cm³ [1] |
| Flash Point | >110 °C [3] [5] |
| Water Solubility | Slightly soluble [4] [3] |
| pKa | 4.77 (Predicted) [3] |
| Storage Conditions | Sealed in dry, at room temperature [3] |
Common Synonyms:
Here are solutions to some common issues you might encounter while working with this compound.
Q1: How can I synthesize this compound from its ester precursor? A common and efficient method involves the basic hydrolysis of Ethyl 8-bromooctanoate [3].
Q2: The compound appears as an oil during purification instead of a solid. What should I do? This is normal based on its low melting point. The reported melting point is 35-37°C, so it can melt at or even below room temperature [3] [5].
Q3: What are the critical safety precautions for handling this compound? this compound is corrosive [2] [3] [5].
Q4: What is the primary application of this compound in research? This compound is primarily used as a versatile building block in organic synthesis [6] [4]. Its structure features a carboxylic acid and a terminal bromine, making it a valuable precursor for constructing more complex molecules. It is used in pharmaceutical research and the synthesis of other compounds, such as 8-Mercaptooctanoic acid [6] [4].
The diagram below outlines the key steps for synthesizing this compound from Ethyl 8-bromooctanoate.
The current search results do not detail the use of this compound as an extraction solvent. Its applications are centered on its role as a reactant or synthetic intermediate [6] [4].
To proceed with your work, you may need to:
The table below summarizes the key properties of this compound for easy reference [1] [2] [3].
| Property | Specification / Value |
|---|---|
| CAS Number | 17696-11-6 [1] [2] |
| Molecular Formula | C8H15BrO2 [1] [2] |
| Molecular Weight | 223.11 g/mol [1] [2] |
| Melting Point | 35-37 °C (lit.) [1] [2] [3] |
| Boiling Point | 147-150 °C at 2 mmHg (lit.) [1] [2] [3] |
| Form | White to cream crystalline powder or off-white powder [1] [2] |
| Water Solubility | Slightly soluble in water [1] [2] |
| Storage | Sealed in dry, at room temperature [1] [2] |
Safety Information: This compound is corrosive and causes severe skin burns and eye damage [1] [3] [4]. When handling, always wear appropriate Personal Protective Equipment (PPE) including eyeshields, faceshields, gloves, and suitable protective clothing [1] [3].
While a direct drying method is not documented, one synthesis procedure for this compound shows the specific role of sodium sulfate. The general procedure for synthesizing this compound from ethyl 8-bromooctanoate is as follows [1] [2]:
The workflow of this synthesis and work-up procedure can be visualized as follows:
Q: What is the primary application of this compound in research? A: It is commonly used as a cross-linking reagent and a key synthetic intermediate. For example, it can be used to prepare 8-mercaptooctanoic acid or to attach functional groups to inhibitors [1] [3] [4].
Q: Why is anhydrous sodium sulfate used in organic synthesis work-ups? A: Anhydrous sodium sulfate is a widely used, inexpensive, and chemically inert drying agent. It efficiently removes small amounts of water from organic solutions by absorbing it into its crystal lattice, leaving the desired organic compound in a dry solution [5].
Q: How should I store this compound? A: It should be stored sealed in a dry container at room temperature to maintain its stability [1] [2].
Since a standard operating procedure for drying the compound itself is not available, here is a logical approach you could consider and validate in your lab:
The table below summarizes the key physical properties and safety information for 8-Bromooctanoic acid, which is crucial for planning any experimental procedure [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 17696-11-6 [1] [3] [4] |
| Molecular Formula | C8H15BrO2 [1] [3] [4] |
| Molecular Weight | 223.11 g/mol [1] [3] [4] |
| Appearance | Off-white to white crystalline powder [1] [3] |
| Melting Point | 35-37 °C [1] [2] [3] |
| Boiling Point | 147-150 °C at 2 mmHg [1] [2] [3] |
| Flash Point | >110 °C [1] [3] |
| Water Solubility | Slightly soluble [1] [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage [2] [4] [5] |
| Safety Notes | Corrosive; incompatible with strong oxidizing agents and strong bases [1] [3] [4]. |
Based on its physical properties, here are the key considerations for handling and concentrating this compound:
While specific guides weren't available, you might encounter these general issues when working with similar compounds:
The following diagram outlines the general decision-making process for concentrating this compound using reduced pressure, based on standard lab practice and the compound's properties.
| Property / Source | Tokyo Chemical Industry (TCI) [1] [2] | Sigma-Aldrich [3] | Thermo Scientific (via Fisher Sci) [4] | Santa Cruz Biotechnology [5] |
|---|---|---|---|---|
| CAS RN | 17696-11-6 | 17696-11-6 | 17696-11-6 | 17696-11-6 |
| Purity | >97.0%(T), min. 97.0% (Neutralization titration) | 97% | 95% | Lot-specific (See C of A) |
| Appearance | White to Orange to Green powder to lump | Information missing | Information missing | Information missing |
| Melting Point | 35.0 to 39.0 °C | 35-37 °C (lit.) | 37°C to 41°C | Information missing |
| Boiling Point | 150 °C/2 mmHg | 147-150 °C/2 mmHg (lit.) | 147°C to 150°C (2 mmHg) | Information missing |
| Price (Example) | $270.00 (25 g) [1] | Information missing | $280.68 (10 g) [4] | $290.00 (10 g) [5] |
While specific methodologies are not detailed in the search results, neutralization titration is a standard analytical technique. Here is a generalized workflow for determining the purity of a carboxylic acid like this compound using this method:
The purity is calculated based on the mole ratio between the acid and the base (1:1 for monoprotic acids). The formula is:
Purity (%) = (V_b × C_b × M_w) / (m_s × 10) × 100%
Where:
The table below summarizes the basic identifying information and physicochemical properties for this compound.
| Property | Value / Description |
|---|---|
| CAS Number | 17696-11-6 [1] [2] [3] |
| Molecular Formula | C8H15BrO2 [1] [2] [4] |
| Molecular Weight | 223.11 g/mol [1] [2] [4] |
| Melting Point | 35-37 °C (lit.) [2] [4] |
| Boiling Point | 147-150 °C at 2 mmHg (lit.) [2] / 316.0 °C at 760 mmHg [4] |
| SMILES | C(CCCCCCBr)(=O)O [1] or OC(CCCCCCCBr)=O [2] |
| InChI Key | BKJFDZSBZWHRNH-UHFFFAOYSA-N [1] [2] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) [4] |
The core data available from the search results is a proton NMR spectrum (1H NMR) [1]. The provided data is in the form of a mass spectrum listing mass-to-charge ratios (m/z) and relative abundances, not the interpretable NMR spectrum with chemical shifts in parts per million (ppm) that would show the hydrogen environment of the molecule [1].
Since the specific NMR peak data is not fully detailed in the search results, the following explains the general principles of interpreting a 1H NMR spectrum, which you can apply when you obtain the experimental data for this compound [5].
The following diagram outlines the key steps involved in characterizing a compound like this compound via NMR spectroscopy, from sample preparation to data analysis.
Steps in the NMR Characterization Workflow:
This compound is cited as a useful cross-linking reagent in synthetic chemistry. It can be used to prepare other compounds like 8-mercaptooctanoic acid or to attach functional groups to inhibitors [2].
To proceed with your research, I suggest you:
The table below summarizes the key identifiers and physical properties of this compound as reported in the search results [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 17696-11-6 [1] [4] [2] |
| Molecular Formula | C8H15BrO2 [1] [4] [2] |
| Molecular Weight | 223.11 g/mol [4] [2] [3] |
| Quality/Purity | 97% [1], 95% [3] |
| Common Synonyms | 8-Bromocaprylic Acid [1] [4] [2] |
| Melting Point | 35-37 °C (lit.) [1] [2] [5] |
| Boiling Point | 147-150 °C at 2 mmHg (lit.) [1] [2] [6] |
| Appearance | Off-white to white crystalline powder [2] [5] |
| Solubility | Slightly soluble in water; soluble in chloroform and methanol [2] [3] |
While direct efficiency data is unavailable, the search results note several uses and critical handling information:
To construct the comparison guide you need, here is a suggested pathway for gathering the necessary data, since it is not available in the current search results. The diagram below outlines this experimental workflow.
Identify Key Alternatives for Comparison: To make your guide objective, you will need to select relevant alternative cross-linking reagents. These could include:
Establish Experimental Protocols: For a fair comparison, you would need to design standardized experiments. The search results indicate that this compound can be used in synthesis [1] [3]. Key experiments could measure:
Source Missing Data: You can find the necessary experimental data through:
The performance of a fuel cell is heavily dependent on the proton exchange membrane (PEM). The table below summarizes the key characteristics of mainstream and alternative membrane materials, which serve as benchmarks for any new material, including ones that might be synthesized with 8-Bromooctanoic acid [1] [2] [3].
| Membrane Type | Key Material(s) | Operating Temp. | Pros | Cons |
|---|---|---|---|---|
| Low-Temperature PEM [2] | Perfluorosulfonic acid (e.g., Nafion) | 80 - 100 °C | High power density, quick start [2] | Requires humidification, complex water management, low CO tolerance [2] |
| High-Temperature PEM [1] | Phosphoric-acid-doped Polybenzimidazole (PBI) | 160 - 200 °C | No humidification needed, high CO tolerance, simpler system [1] [2] | Higher platinum loading, lower power density, potential acid leakage [1] [2] |
| Alternative Polymers [3] | Sulfonated hydrocarbon polymers | Varies | Potentially lower cost, tunable structure | Often less durable than established materials |
To objectively compare a new membrane's performance, researchers evaluate it against a set of standard metrics through specific experimental protocols. The chemical this compound is described in a commercial chemical catalog as a cross-linking reagent [4]. If used in membrane fabrication, it would be critical to test the membrane's properties using these established methods.
The core of performance testing involves measuring the voltage output of the fuel cell under different current loads.
The following diagram illustrates the workflow for a comprehensive fuel cell membrane performance test, integrating the key experiments described above.
Since this compound is not a standard material in this field, here are some suggestions for your research:
One source describes a synthesis procedure starting from ethyl 8-bromooctanoate [1]. The summary of the method is as follows:
The workflow for this synthesis and subsequent purification can be visualized as follows:
The table below summarizes the fundamental chemical and physical properties of this compound gathered from the search results, which may be useful for researchers.
| Property | Value |
|---|---|
| CAS Number | 17696-11-6 [2] [3] [4] |
| Molecular Formula | C₈H₁₅BrO₂ [2] [3] [4] |
| Molecular Weight | 223.11 g/mol [3] [4] [1] |
| Melting Point | 35-37 °C (lit.) [2] [4] [1] |
| Boiling Point | 147-150 °C/2 mmHg (lit.) [2] [1] or 316.0 °C/760 mmHg (calc.) [4] [5] |
| Density | 1.3±0.1 g/cm³ [4] [5] |
| Flash Point | >110°C [6] [1] or 136.8±23.2 °C (calc.) [4] |
| pKa | 4.77±0.10 (Predicted) [1] |
| Safety | Danger [2] [4]. Causes severe skin burns and eye damage (H314) [6] [5]. |
The table below summarizes the key identifiers and physical properties of this compound, which are essential for selecting a chromatographic method [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 17696-11-6 [1] [2] [3] |
| Molecular Formula | C₈H₁₅BrO₂ [1] [2] [3] |
| Molecular Weight | 223.11 g/mol [1] [2] [3] |
| Synonym | 8-Bromocaprylic Acid [2] [3] |
| Melting Point | 35-37 °C [1] [3] |
| Boiling Point | 316.0 °C at 760 mmHg [3] |
| SMILES | C(CCCC(=O)O)CCCBr [1] |
Since a direct method is unavailable, you can develop one. Reversed-Phase HPLC (RP-HPLC) is the most likely technique to succeed, as it is estimated to handle over 65% of all HPLC separations and is well-suited for molecules with some degree of hydrophobic character [4]. The following workflow outlines the key steps and decision points in this process.
The steps in the diagram are based on established RP-HPLC principles [4]:
To obtain a detailed analytical method, you could try the following:
Corrosive